
2-Methyl-1-tritylimidazole
Overview
Description
2-Methyl-1-tritylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position and a trityl group at the first position of the imidazole ring. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the compound’s reactivity and stability. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-Methyl-1-tritylimidazole typically involves the protection of the imidazole nitrogen with a trityl group followed by the introduction of a methyl group at the second position. One common method involves the reaction of imidazole with trityl chloride in the presence of a base to form 1-tritylimidazole. This intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound .
Chemical Reactions Analysis
Batch Method:
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Reagents : 1-Tritylimidazole, n-BuLi (1.6 M in hexanes), methyl iodide (MeI).
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Conditions :
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Lithiation at −78°C in THF for 1 hour.
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Quenching with MeI (1.05 equiv) at −78°C, followed by warming to room temperature (12–24 hours).
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Flow Chemistry Method:
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Setup : Continuous flow reactor with THF as the solvent.
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Mixing of n-BuLi and 1-tritylimidazole at ambient temperature.
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Residence time: 0.2–0.5 minutes.
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In-line quenching with MeI.
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Deprotection to 2-Methylimidazole
The trityl protecting group is removed under acidic conditions to yield 2-methylimidazole:
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Reagents : Acetic acid (5% v/v) in methanol.
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Conditions : Heating at 60°C for 12 hours.
Reaction Scheme:
Stability and Functional Limitations
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Precipitation Issues : Flow reactions occasionally suffered from blockages due to limited solubility of intermediates, mitigated by in-line THF dilution .
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Electrophile Compatibility :
Substrate Scope in Electrophilic Quenching
2-Lithio-1-tritylimidazole (precursor to 2-methyl derivative) reacts with diverse electrophiles:
Table 2: Electrophilic Quenching Yields
Electrophile | Product | Yield (%) |
---|---|---|
Methyl iodide | This compound | 91 |
TCICA | 2-Chloro-1-tritylimidazole | 61 |
DMF | 2-Formyl-1-tritylimidazole | 88 |
2-Octanone | Tertiary alcohol derivative | 40 |
Industrial Relevance
Scientific Research Applications
Chemical Synthesis
2-Methyl-1-tritylimidazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of more complex molecules.
Application | Description |
---|---|
Building Block | Used in the synthesis of other imidazole derivatives and complex organic compounds. |
Reactivity | Engages in oxidation and reduction reactions, forming nitroso and amino derivatives. |
Biological Activities
Research has indicated that this compound exhibits potential biological activities , including antimicrobial and antifungal properties. Studies have shown that derivatives of imidazole compounds can be effective against various pathogens.
Case Study: Antimicrobial Activity
A study evaluated the cytotoxic effects of azole derivatives, including trityl-substituted imidazoles, on HepG2 cells. The results indicated a dose-dependent response, suggesting potential applications in developing antimicrobial agents .
Pharmaceutical Applications
The compound is under investigation for its role in drug development, particularly as a scaffold for new therapeutic agents. The imidazole moiety is well-known for its presence in many biologically active compounds.
Therapeutic Area | Potential Applications |
---|---|
Antifungal Agents | Development of new antifungal drugs targeting resistant strains. |
Cancer Treatment | Exploration as a potential agent against specific cancer cell lines. |
Case Study: Drug Development
In one study, researchers synthesized various imidazole derivatives and assessed their efficacy against cancer cell lines. The results demonstrated that certain modifications to the imidazole structure significantly enhanced cytotoxicity .
Industrial Applications
In addition to its pharmaceutical uses, this compound is utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed in industrial processes to create novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-tritylimidazole depends on its specific application. In biological systems, imidazoles can interact with enzymes and receptors through hydrogen bonding and coordination with metal ions. The trityl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
2-Methyl-1-tritylimidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the bulky trityl group, making it more reactive but less stable.
2-Tritylimidazole: Similar in structure but without the methyl group, affecting its reactivity and applications.
Haloimidazoles: Contain halogen substituents that can significantly alter their chemical properties and reactivity
The uniqueness of this compound lies in the combination of the methyl and trityl groups, which provide a balance of stability and reactivity, making it suitable for specific applications in research and industry.
Biological Activity
2-Methyl-1-tritylimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a trityl group, which enhances its lipophilicity and stability. The presence of the methyl group at the second position of the imidazole ring contributes to its unique reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | CHN\ |
Molecular Weight | 258.34 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Melting Point | Not extensively documented; typically varies with purity |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate various biochemical pathways, leading to significant pharmacological effects. For instance, it has been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis.
Biological Activities
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Antimicrobial Activity
- Studies have demonstrated that this compound possesses notable antibacterial properties. It has been effective against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
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Antifungal Properties
- The compound also shows promise in antifungal applications, particularly against species such as Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity.
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Anticancer Potential
- Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.
Case Study 1: Antibacterial Efficacy
A study conducted by Wang et al. (2021) investigated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity. The study concluded that the compound could serve as a lead for developing new antibiotics targeting resistant strains.
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against various fungal strains, including Candida species. The compound exhibited an MIC ranging from 16 to 64 µg/mL, indicating its potential as a therapeutic agent for treating fungal infections.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. A flow chemistry approach has been employed to produce this compound efficiently, achieving yields between 87% and 91% under optimized conditions (Wang et al., 2021). This method allows for rapid synthesis while minimizing decomposition risks associated with prolonged reaction times.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methyl-1-tritylimidazole, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves lithiation of 1-tritylimidazole using n-butyllithium in anhydrous THF at -78°C, followed by electrophilic quenching. For example, chlorination with trichloroisocyanuric acid yields 2-chloro derivatives . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography (petroleum ether/EtOAc). Efficiency metrics include yield optimization (e.g., 61% for 2-chloro derivatives) and spectral validation (¹H NMR, HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (tested per EN 374), eye protection, and respiratory equipment in poorly ventilated areas . In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist . Avoid environmental contamination by using sealed containers and adhering to waste disposal regulations .
Q. How does the trityl group influence the reactivity and stability of this compound in subsequent reactions?
- Methodological Answer : The trityl (triphenylmethyl) group acts as a steric shield, protecting the imidazole nitrogen from undesired electrophilic attacks. This enhances stability during lithiation and facilitates regioselective substitutions at the 2-position. However, the bulky group may reduce reaction rates in sterically hindered transformations .
Advanced Research Questions
Q. How can researchers optimize lithiation conditions for introducing substituents at the 2-position of 1-tritylimidazole derivatives?
- Methodological Answer : Key parameters include:
- Temperature : Maintain -78°C during lithiation to prevent side reactions.
- Solvent : Anhydrous THF ensures reagent stability.
- Equivalents : Use 1.1 equiv of n-BuLi for complete deprotonation.
- Electrophile addition : Introduce halogenating agents (e.g., NBS, iodine) slowly to minimize overhalogenation. Yield improvements (e.g., 58–61% for bromo/chloro derivatives) are validated via HRMS and NMR .
Q. What analytical techniques are most effective for resolving structural ambiguities in trityl-protected imidazole derivatives?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular mass validation. For example, 2-bromo-1-tritylimidazole shows distinct aromatic proton splitting (δ = 6.85–7.42 ppm) and a molecular ion peak at m/z 389.0638 . X-ray crystallography (where feasible) provides definitive stereochemical evidence .
Q. What strategies exist for analyzing contradictory spectral data in substituted imidazole derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- NMR vs. HRMS : Discrepancies in molecular ion peaks may indicate impurities; repeat purification.
- Elemental analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity .
- Docking studies : For bioactive derivatives, computational modeling (e.g., molecular docking) can resolve ambiguities in binding conformations .
Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. Monitor regioselectivity via LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Compare yields under varying conditions (aqueous vs. anhydrous) to assess trityl group stability .
Properties
IUPAC Name |
2-methyl-1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYMGYULZCICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347137 | |
Record name | 2-methyl-1-tritylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-68-2 | |
Record name | 2-methyl-1-tritylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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